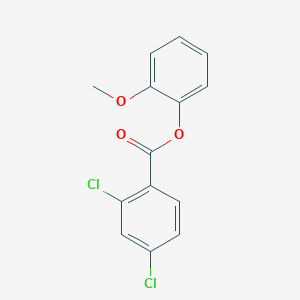![molecular formula C11H14ClN3 B4543916 {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B4543916.png)
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
説明
The compound “{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines are generally high-boiling liquids or solids that are combustible .作用機序
The mechanism of action of {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to inhibit the growth of cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have antifungal and antiviral activities. In vivo studies have demonstrated that this compound can reduce anxiety-like behavior in mice and rats, as well as improve depressive-like behavior in rats. This compound has also been shown to have analgesic effects in mice.
実験室実験の利点と制限
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its hydrochloride salt is stable and easy to handle. This compound has also been shown to have low toxicity in animal studies, making it a potentially safe compound for use in research. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell or tissue type being studied.
将来の方向性
There are several future directions for {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride research. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of research is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate system. Additionally, this compound's potential as a fluorescent probe for the detection of biomolecules could be further explored. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
科学的研究の応用
{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antiviral activities. In pharmacology, this compound has been investigated for its effects on the central nervous system, including its potential use as an antidepressant and anxiolytic agent. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, as well as its potential use as a fluorescent probe for the detection of biomolecules.
特性
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGASBFFBQHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4543853.png)

![1-{[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4543882.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4543888.png)
![2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol](/img/structure/B4543894.png)
![1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543905.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4543906.png)
![4-ethyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4543908.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)

![1-methyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4543937.png)

![N-[4-({[3-(4-methylphenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4543955.png)
![N-cyclobutyl-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4543958.png)